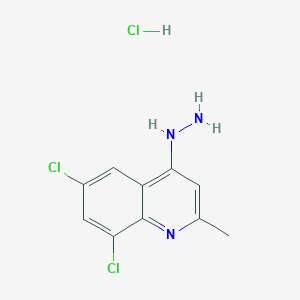
6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydrazine hydrate as the hydrazine source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反应分析
Types of Reactions
6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
科学研究应用
6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with biological macromolecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
相似化合物的比较
Similar Compounds
6,8-Dichloro-2-methylquinoline: Lacks the hydrazine group, making it less reactive.
4-Hydrazinoquinoline: Does not have the chlorine substituents, affecting its chemical properties.
2-Methylquinoline: A simpler structure without the chlorine and hydrazine groups.
Uniqueness
6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride is unique due to the presence of both chlorine and hydrazine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .
属性
CAS 编号 |
1169957-67-8 |
|---|---|
分子式 |
C10H10Cl3N3 |
分子量 |
278.6 g/mol |
IUPAC 名称 |
(6,8-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c1-5-2-9(15-13)7-3-6(11)4-8(12)10(7)14-5;/h2-4H,13H2,1H3,(H,14,15);1H |
InChI 键 |
XQEXIZXPWPAGPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


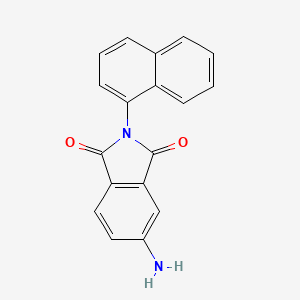
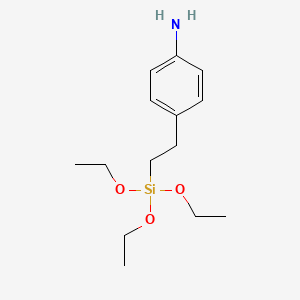
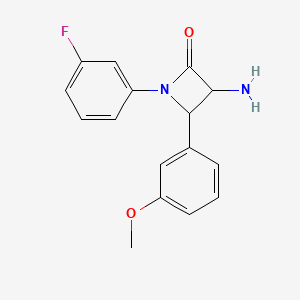

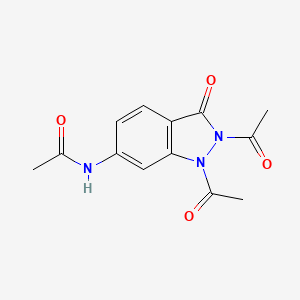
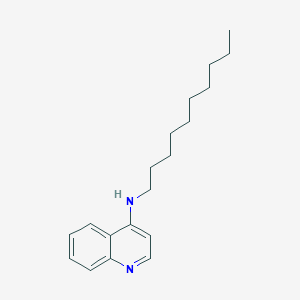
![3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)
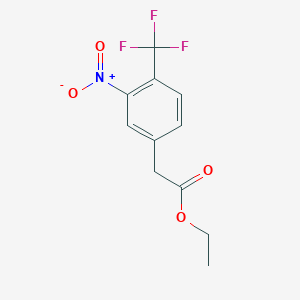
![3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844350.png)
![tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B11844358.png)
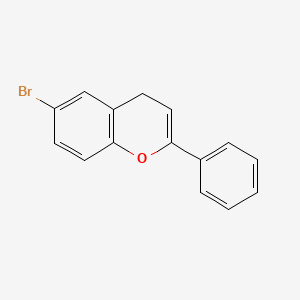
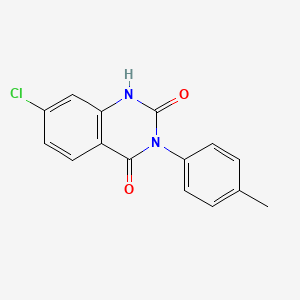

![N,N-Dimethyl-3-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanamide](/img/structure/B11844377.png)
